2',5-Difluoro-2-nitro-1,1'-biphenyl
Description
2',5-Difluoro-2-nitro-1,1'-biphenyl is a nitroaromatic compound featuring a biphenyl backbone substituted with a nitro group at the 2-position and fluorine atoms at the 2' and 5 positions. Nitration of biphenyl derivatives is highly dependent on reaction conditions and substituent effects; for example, nitric acid in CCl₄ favors nitration at the 2-position of biphenyl . Nitroaromatics are widely used in pharmaceuticals, agrochemicals, and materials science due to their electron-withdrawing properties , and fluorination often enhances metabolic stability and lipophilicity in bioactive molecules.
Properties
Molecular Formula |
C12H7F2NO2 |
|---|---|
Molecular Weight |
235.19 g/mol |
IUPAC Name |
4-fluoro-2-(2-fluorophenyl)-1-nitrobenzene |
InChI |
InChI=1S/C12H7F2NO2/c13-8-5-6-12(15(16)17)10(7-8)9-3-1-2-4-11(9)14/h1-7H |
InChI Key |
AFKKIBKWSSIUMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)F)[N+](=O)[O-])F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs of 2',5-difluoro-2-nitro-1,1'-biphenyl, emphasizing substituent effects, physical properties, and synthesis:
Key Observations:
Substituent Effects on Physical Properties: Fluorine atoms reduce symmetry and may lower melting points compared to non-fluorinated analogs. Methyl groups (e.g., in 5-methyl-2-nitro-1,1'-biphenyl) increase molecular weight and hydrophobicity compared to fluorine substituents .
Synthesis and Reactivity: Nitration conditions critically influence substituent placement. For instance, HNO₃ in CCl₄ yields 2-nitro-biphenyl , while nano-catalyzed reactions favor 4-nitro isomers . Fluorine’s electron-withdrawing nature may deactivate certain positions to electrophilic substitution, directing nitration to specific sites.
Hazard Profiles :
- Fluorinated nitroaromatics like 5-fluoro-2-nitro-1,1'-biphenyl exhibit acute toxicity (oral, dermal, and inhalation hazards) , suggesting similar risks for this compound.
Biological and Industrial Relevance :
- Nitro groups enhance electrophilicity, making these compounds intermediates in dye and pharmaceutical synthesis. Fluorine improves resistance to oxidative degradation .
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